molecular formula C8H11NOS B049605 1-(Acetylthiomethyl)cyclopropaneacetonitrile CAS No. 152922-72-0

1-(Acetylthiomethyl)cyclopropaneacetonitrile

Cat. No.: B049605
CAS No.: 152922-72-0
M. Wt: 169.25 g/mol
InChI Key: UTKQJRWEYCKICG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile typically involves the reaction of 1-(Hydroxymethyl)cyclopropaneacetonitrile with thioacetic acid . The reaction conditions include:

    Reactants: 1-(Hydroxymethyl)cyclopropaneacetonitrile and thioacetic acid.

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-(Acetylthiomethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetylthiomethyl group, where nucleophiles such as amines or alcohols replace the acetyl group.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

    Hydrolysis conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major products formed from these reactions include sulfoxides, sulfones, amines, substituted derivatives, and carboxylic acids.

Scientific Research Applications

1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used in scientific research for the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists . These compounds have significant applications in:

    Chemistry: As intermediates in the synthesis of complex organic molecules.

    Biology: In the study of leukotriene pathways and their role in inflammatory responses.

    Medicine: Potential therapeutic agents for conditions related to leukotriene-mediated inflammation, such as asthma and allergic rhinitis.

    Industry: As specialty chemicals in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(Acetylthiomethyl)cyclopropaneacetonitrile can be compared with similar compounds such as:

    1-(Hydroxymethyl)cyclopropaneacetonitrile: The precursor in its synthesis.

    Methyl 1-(Mercaptomethyl)cyclopropaneacetate: Another related compound used in similar synthetic applications.

    Thiomethyl Cyclopropyl Acetonitrile: A compound with a similar structure but different functional groups.

The uniqueness of this compound lies in its acetylthiomethyl group, which provides specific reactivity and functionality in the synthesis of LTD4 antagonists.

Properties

IUPAC Name

S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKQJRWEYCKICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The first step comprises converting the starting material 1,1-cyclopropanedimethanol II into the corresponding cyclic sulfite III by using thionyl chloride and in the presence of a base such as diisopropylethylamine. The cyclic sulfite III is treated with catalytic amount of sodium iodide and sodium cyanide to obtain the compound 1-(hydroxymethyl)cyclopropaneacetonitrile IV, which is converted into the corresponding mesylate 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile V, by using methanesulfonyl chloride in the presence of a base. Compound V is treated with potassium thioacetate or thioacetic acid in the presence of a base to yield the compound 1-(acetylthiomethyl)-cyclopropaneacetonitrile VI. In the last step, compound VI is converted into 1-(mercaptomethyl)cyclopropaneacetic acid VII by reacting compound VI in a biphasic solvent system comprising toluene and aqueous NaOH for 16-18 hours.
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mesylate 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile
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potassium thioacetate
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